6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure includes an azepane ring, an ethoxy-phenyl group, and a triazine core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine to facilitate the substitution reactions . The process can be carried out at ambient temperature or under reflux conditions, depending on the reactivity of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound may inhibit photosystem-II (PS-II) by binding to the QB binding site of the D1 protein, thereby blocking electron transfer in photosynthesis . This leads to the disruption of energy production in plants, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-diamine: Known for its antibacterial activity.
4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
Uniqueness
6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of an azepane ring and an ethoxy-phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-2-25-15-9-7-14(8-10-15)20-18-22-16(21-17(19)23-18)13-24-11-5-3-4-6-12-24/h7-10H,2-6,11-13H2,1H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSDNXMXNLDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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